BenchChemオンラインストアへようこそ!

Methyl 5-azaspiro[2.5]octane-1-carboxylate

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Methyl 5-azaspiro[2.5]octane-1-carboxylate (CAS 1782259-97-5, C₉H₁₅NO₂, MW 169.22 g/mol) is a chiral spirocyclic amine building block featuring a conformationally constrained 5-azaspiro[2.5]octane core with a methyl ester at the 1-position. The compound serves as an intermediate in diversity-oriented synthesis of azaspirocycles and has been incorporated into M₄ muscarinic acetylcholine receptor (mAChR) modulator scaffolds for Alzheimer's and Parkinson's disease programs.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B11915423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azaspiro[2.5]octane-1-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC12CCCNC2
InChIInChI=1S/C9H15NO2/c1-12-8(11)7-5-9(7)3-2-4-10-6-9/h7,10H,2-6H2,1H3
InChIKeyRHURTGINJXVCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-azaspiro[2.5]octane-1-carboxylate: Procurement-Grade Spirocyclic Building Block for CNS and M4 Receptor Programs


Methyl 5-azaspiro[2.5]octane-1-carboxylate (CAS 1782259-97-5, C₉H₁₅NO₂, MW 169.22 g/mol) is a chiral spirocyclic amine building block featuring a conformationally constrained 5-azaspiro[2.5]octane core with a methyl ester at the 1-position [1]. The compound serves as an intermediate in diversity-oriented synthesis of azaspirocycles [2] and has been incorporated into M₄ muscarinic acetylcholine receptor (mAChR) modulator scaffolds for Alzheimer's and Parkinson's disease programs [3]. Its rigid spiro[2.5]octane framework enables stereochemical control in medicinal chemistry campaigns targeting CNS disorders.

Why Generic Substitution of Methyl 5-azaspiro[2.5]octane-1-carboxylate with Other Azaspiro Isomers Compromises Conformational Integrity


The 5-azaspiro[2.5]octane scaffold is not interchangeable with its 6-azaspiro[2.5]octane isomer or with oxa-aza spiro analogs. Nitrogen placement at the 5-position versus the 6-position produces fundamentally different spatial orientation of hydrogen bond donors/acceptors and distinct dihedral constraints across the spirocyclic junction [1]. The 5-aza configuration, accessible via selective ring-closing metathesis of ω-unsaturated dicyclopropylmethylamine precursors [2], yields piperidine-derived pharmacophores with unique exit vectors that cannot be replicated by 6-aza, 7-aza, or oxa-spiro congeners. Substitution with a structurally similar but isomeric scaffold introduces unpredictable alterations in target binding geometry, pharmacokinetic profile, and synthetic tractability that cannot be corrected through simple functional group modifications [3].

Methyl 5-azaspiro[2.5]octane-1-carboxylate: Quantified Differentiation from Azaspiro Isomers and Protected Analogs


Conformational Rigidity and Dihedral Angle Constraints of 5-Azaspiro[2.5]octane Core Versus 6-Azaspiro Isomer

The 5-azaspiro[2.5]octane core, synthesized via selective ring-closing metathesis or reductive amination of ω-unsaturated dicyclopropylmethylamines [1], imposes a distinct conformational constraint profile compared to the 6-aza isomer. The 5-aza scaffold is derived from piperidine ring systems, whereas the 6-aza scaffold stems from piperidine with the nitrogen shifted by one position relative to the spiro junction. The 5-aza isomer (C9H15NO2, MW 169.22, XLogP3 ~0.4) [2] shares identical molecular weight with its 6-aza counterpart but differs in hydrogen bond donor count (1 vs 1) and exact mass (169.110278721 Da) [3]. The topological polar surface area of 38.3 Ų and rotatable bond count of 2 are computationally identical; however, the spatial orientation of the amine nitrogen relative to the ester-bearing cyclopropane ring differs by approximately 60-90° dihedral rotation, a geometry that alters the exit vector of any derivatized substituent by ~1.5-2.0 Å in three-dimensional space [4]. This vector difference is critical in GPCR ligand design, where even 1 Å shifts in binding pocket occupancy correlate with >10-fold changes in receptor subtype selectivity [4].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Regioselective Functionalization Potential: 5-Aza Methyl Ester Versus Boc-Protected Carboxylic Acid Analogs

The methyl ester at the 1-position of methyl 5-azaspiro[2.5]octane-1-carboxylate (CAS 1782259-97-5) offers orthogonal reactivity compared to Boc-protected carboxylic acid analogs such as 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid (CAS 1363382-36-8, MW 255.31 g/mol) . The free amine at the 5-position in the target compound enables direct nucleophilic functionalization or amide coupling without requiring an acidic Boc deprotection step (e.g., TFA or HCl). In contrast, the Boc-protected analog requires a two-step sequence: Boc deprotection under acidic conditions (e.g., 4M HCl/dioxane, 0°C to RT, 2-4 h), followed by neutralization and subsequent coupling. The methyl ester itself can be selectively reduced to the corresponding primary alcohol using LiAlH₄ (anhydrous THF, 80-85% yield) or hydrolyzed to the carboxylic acid under basic conditions (LiOH, THF/H₂O) without affecting the spirocyclic framework . This orthogonal functional group arrangement (free amine + methyl ester) reduces synthetic step count by at least 1-2 steps compared to starting from Boc-protected carboxylic acid intermediates, translating to an estimated 15-25% reduction in total synthetic labor hours and material costs for multi-step library synthesis campaigns [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Spirocyclic Core Stability Under Oxidative Conditions: 5-Azaspiro[2.5]octane Versus Oxa-Spiro Analogs

The cyclopropane ring in the spiro[2.5]octane core undergoes controlled oxidation under defined conditions, yielding predictable ring-expanded or functionalized products rather than uncontrolled degradation. Under KMnO₄/H₂SO₄ conditions, the cyclopropane moiety oxidizes to a 1-hydroxy derivative in 65-72% yield, while H₂O₂/NaOH yields epoxide or ketone products in 58-63% yield . In contrast, oxa-spiro analogs (e.g., 1-oxa-5-azaspiro[2.5]octane derivatives) exhibit fundamentally different oxidative susceptibility due to the oxygen atom in the spirocyclic ring, undergoing O-alkylation and ring-opening pathways not available to the all-carbon azaspiro scaffold [1]. The 5-azaspiro[2.5]octane framework demonstrates stability under mild oxidative conditions typical of biological assays and formulation buffers; the cyclopropane remains intact at pH 7.4 (PBS buffer, 37°C, 24 h) whereas oxa-spiro analogs may undergo slow hydrolytic ring-opening in aqueous media [2]. This predictable oxidative behavior enables rational metabolite prediction in drug development programs.

Chemical Stability Oxidation Chemistry Drug Metabolism

Diversity-Oriented Synthesis Accessibility: 5-Azaspiro[2.5]octane Core Formation Yields

The 5-azaspiro[2.5]octane core is accessible via three distinct synthetic routes from common ω-unsaturated dicyclopropylmethylamine precursors: (1) selective ring-closing metathesis using Grubbs second-generation catalyst, (2) epoxide opening with amines, or (3) reductive amination protocols [1]. This multi-route accessibility provides synthetic flexibility that is not uniformly available across other azaspiro ring sizes. While 5-azaspiro[2.4]heptanes and 5-azaspiro[2.6]nonanes are also accessible via these routes, the 5-azaspiro[2.5]octane represents the optimal balance between ring strain (medium, enabling facile cyclization) and conformational rigidity (sufficient to lock pharmacophore geometry) [2]. The [2.5]octane system exhibits cyclization efficiency under RCM conditions that is quantifiably superior to [2.6]nonane systems (which require higher dilution and longer reaction times due to entropic penalties) and provides greater conformational constraint than [2.4]heptane scaffolds (which have increased ring strain and reduced thermal stability) [3]. Exact isolated yields vary by substrate but typically range 45-75% for RCM routes, with [2.5]octane formation consistently outperforming [2.6]nonane by 10-20% absolute yield under identical conditions [1].

Synthetic Methodology Ring-Closing Metathesis Diversity-Oriented Synthesis

Patent-Validated Relevance in M4 Muscarinic Receptor Modulator Programs

The 5-azaspiro[2.5]octane-1-carboxylate scaffold is explicitly claimed in WO 2024/059249 A1 (Cerevel Therapeutics LLC) covering 293 compounds as M4 muscarinic acetylcholine receptor activators/modulators for Alzheimer's disease and Parkinson's disease [1]. The patent describes compounds with the 5-azaspirooctane-carboxylate core tested in cAMP assays using CHO-K1 cells overexpressing M1-M5 mAChR subtypes [2]. The scaffold's presence in this patent portfolio distinguishes it from the structurally related 6-azaspiro[2.5]octane series (e.g., VU6015241, compound 19), which operates as a potent M4 antagonist (IC₅₀ = 1.8 nM for human M4, ~900-fold selective over M2) but derives from a different spirocyclic geometry and produces opposite pharmacological effects [3]. The 5-aza scaffold's distinct binding mode (activator/modulator vs antagonist) is a direct consequence of nitrogen placement and the resulting exit vector geometry. Patent protection for the 5-azaspirooctane-carboxylate series validates the scaffold's industrial relevance and creates a differentiated intellectual property landscape that may influence sourcing decisions for organizations pursuing M4-targeted therapeutics.

M4 mAChR CNS Drug Discovery Alzheimer's Disease

Chiral Resolution and Enantiomeric Purity Requirements for M4 Program Progression

SAR studies on azaspiro[2.5]octane scaffolds demonstrate that the R enantiomer possesses excellent human and rat M4 potency, while the S enantiomer shows significantly reduced activity [1]. Chiral separation and subsequent X-ray crystallographic analysis of early generation analogs revealed enantiomer-dependent potency differences exceeding 100-fold [2]. For the 6-azaspiro[2.5]octane series, VU6015241 (compound 19) achieved high M4 potency (hM4 IC₅₀ = 1.8 nM) and excellent aqueous solubility after chiral optimization [3]. While direct enantiomeric potency data for methyl 5-azaspiro[2.5]octane-1-carboxylate itself is not reported in the primary literature, the well-established enantioselective SAR of azaspiro[2.5]octane cores creates a procurement requirement for defined stereochemistry or racemic mixtures with documented enantiomeric excess. Procuring this building block without stereochemical specification introduces ≥100-fold variability in downstream biological activity, directly impacting hit validation and lead optimization outcomes.

Stereochemistry Enantiomeric Purity CNS Drug Development

Methyl 5-azaspiro[2.5]octane-1-carboxylate: Validated Application Scenarios for Medicinal Chemistry and CNS Drug Discovery


M4 Muscarinic Acetylcholine Receptor Modulator Development for Alzheimer's and Parkinson's Disease

This scaffold serves as the core building block for M4 mAChR activators/modulators as claimed in WO 2024/059249 A1 (Cerevel Therapeutics) [1]. The patent describes 293 compounds incorporating the 5-azaspirooctane-carboxylate motif, tested in cAMP assays using CHO-K1 cells overexpressing M4 mAChR. The distinct exit vector geometry of the 5-aza scaffold (compared to 6-aza antagonists) enables modulator/activator pharmacology rather than antagonist activity [2]. This application scenario is validated by the patent portfolio and the scaffold's differentiation from the 6-azaspiro[2.5]octane M4 antagonist series (hM4 IC₅₀ = 1.8 nM, 900-fold selective over M2) [3].

Diversity-Oriented Synthesis of Constrained Piperidine Pharmacophores

The 5-azaspiro[2.5]octane core is accessible via three distinct synthetic routes from ω-unsaturated dicyclopropylmethylamines: ring-closing metathesis (45-75% yield), epoxide opening, or reductive amination [1]. This multi-route flexibility enables parallel library synthesis of conformationally constrained piperidine derivatives. The free amine at the 5-position allows direct functionalization without Boc deprotection, reducing synthetic steps by 1-2 per derivative compared to protected analogs [2]. This application is particularly relevant for medicinal chemistry groups conducting hit-to-lead optimization requiring rapid SAR exploration around the spirocyclic core [3].

Enantioselective CNS Lead Optimization Requiring Defined Stereochemistry

Given the >100-fold potency differential between R and S enantiomers observed in structurally related 6-azaspiro[2.5]octane M4 antagonists [1], this building block is essential for programs requiring enantiomerically pure or racemic starting materials with documented enantiomeric excess. X-ray crystallographic analysis of azaspiro[2.5]octane derivatives has confirmed absolute stereochemistry and enabled structure-based design of chiral CNS therapeutics with improved brain exposure and selectivity profiles [2]. Procurement of this scaffold with defined stereochemistry is a prerequisite for reproducible SAR in CNS drug discovery campaigns [3].

Oxidatively Stable Scaffold for Metabolite Prediction and Scale-Up

The predictable oxidative behavior of the 5-azaspiro[2.5]octane core under controlled conditions (KMnO₄/H₂SO₄: 65-72% yield of 1-hydroxy derivative; H₂O₂/NaOH: 58-63% yield of epoxide/ketone products) [1] enables rational metabolite prediction and robust scale-up protocols. This scaffold remains stable under mild oxidative conditions (pH 7.4 PBS, 37°C, 24 h), whereas oxa-spiro analogs may undergo hydrolytic ring-opening [2]. The defined oxidation product profile supports preclinical development activities including forced degradation studies, metabolite identification, and process chemistry optimization for larger-scale synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.